1-[4-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione
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Overview
Description
1-[4-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring, a piperidine moiety, and a pyridazine derivative. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 1-[4-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine and pyridazine moieties.
Coupling Reactions: Suzuki–Miyaura coupling is often used to introduce aryl groups.
Common reagents and conditions include palladium catalysts for coupling reactions, and strong acids or bases for substitution reactions. Major products depend on the specific reaction conditions but often include derivatives with modified functional groups .
Scientific Research Applications
1-[4-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways depend on the biological context and the specific targets involved .
Comparison with Similar Compounds
Compared to other similar compounds, 1-[4-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- Pyrrolidine derivatives
- Piperidine derivatives
- Pyridazine derivatives
These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
1-[4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-15-2-7-19(24-23-15)30-14-16-10-12-25(13-11-16)22(29)17-3-5-18(6-4-17)26-20(27)8-9-21(26)28/h2-7,16H,8-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHUYTLJXGZYOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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